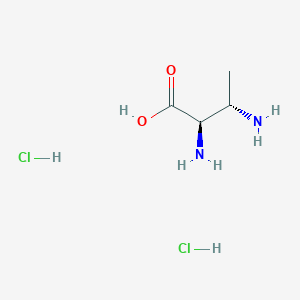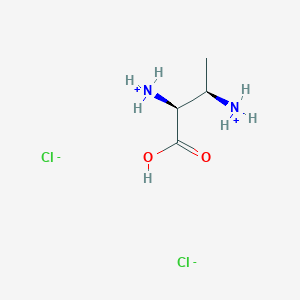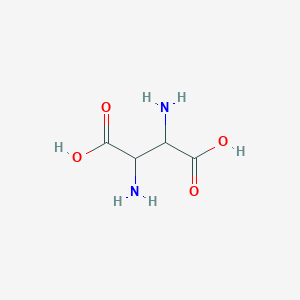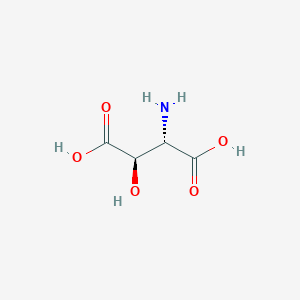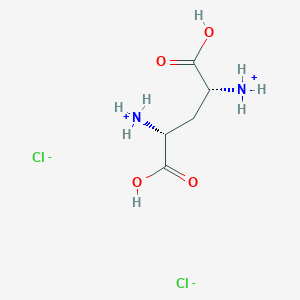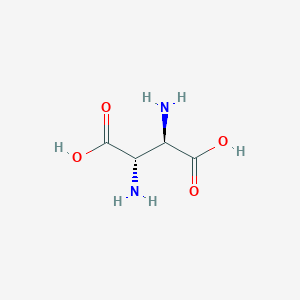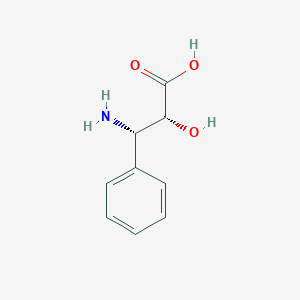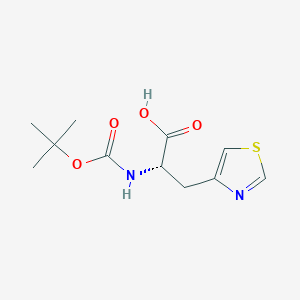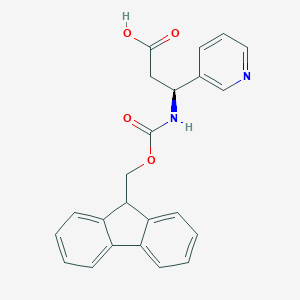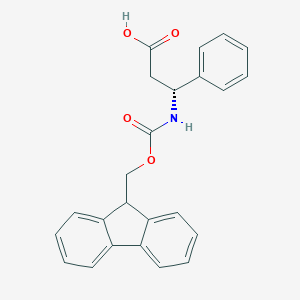
H-Lys(Boc)-OMe.HCl
Overview
Description
H-Lys(Boc)-OMe.HCl is a derivative of lysine . Lysine is an essential amino acid that plays a crucial role in various biological processes. This compound is often used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound involves a 1,3-cycloaddition process. An azomethine ylide is generated by reacting paraformaldehyde with a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid . The product of this reaction is then deprotected to yield this compound .Molecular Structure Analysis
The molecular formula of this compound is C12H25ClN2O4 . Its molecular weight is 296.79 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, in one study, a 1,3-cycloaddition was developed using an azomethine ylide, generated by reacting paraformaldehyde and a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 296.79 g/mol . It has a white to off-white appearance .Scientific Research Applications
Protease-Catalyzed Oligomerization : Qin et al. (2014) investigated the protease-catalyzed oligomerization of Nε-protected L-lysine monomers, including H-Lys(Boc)-OMe. They found that the use of Nε-protected L-lys monomers like H-Lys(Boc)-OMe resulted in oligopeptides with different chain lengths and dispersity values, depending on the pH and type of protease used. This research suggests the potential of H-Lys(Boc)-OMe in producing specific oligopeptides through enzyme catalysis (Qin et al., 2014).
Biodegradable Surfactant for DNA Delivery : In 2020, Wolf et al. studied the use of di-Boc-lysine, which is structurally similar to H-Lys(Boc)-OMe, for facilitating the incorporation of DNA into lipophilic delivery systems. They found that hexadecyl lysinate, derived from di-Boc-lysine, could effectively pair with plasmid DNA and be incorporated into self-emulsifying drug delivery systems, indicating potential applications in gene therapy (Wolf et al., 2020).
Peptide Synthesis for Drug Development : Schwyzer and Rittel (1961) explored the use of Nε-t-Butoxycarbonyl-L-lysine, a compound closely related to H-Lys(Boc)-OMe, for synthesizing peptides with high corticotropic activity. Their work highlights the role of H-Lys(Boc)-OMe-like compounds in peptide synthesis, especially for developing pharmacologically active peptides (Schwyzer & Rittel, 1961).
DNA-Binding Protein Synthesis : Hojo and Aimoto (1992) used partially protected peptide thioesters, including derivatives of H-Lys(Boc)-OMe, for synthesizing DNA-binding proteins. Their method involved condensing a partially protected peptide thioester with a peptide having a free amino group, demonstrating the utility of H-Lys(Boc)-OMe in complex protein synthesis (Hojo & Aimoto, 1992).
Antioxidant and Cardioprotective Applications : Manikandan et al. (2002) studied a novel tetrapeptide derivative, Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu, which included a Boc-protected lysine similar to H-Lys(Boc)-OMe. They found this compound to be an effective cardioprotective agent, suggesting potential applications in treating heart diseases (Manikandan et al., 2002).
Mechanism of Action
Target of Action
H-Lys(Boc)-OMe.HCl, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of the essential amino acid lysine . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
The compound acts as a building block in the synthesis of peptides. It is incorporated into the growing peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group during peptide synthesis. This prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It is used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides . The exact downstream effects depend on the specific peptides that are being synthesized.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. The compound itself becomes a part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the efficiency of peptide synthesis. Additionally, the presence of other reactants and catalysts in the solution can also influence the reaction . The compound is typically stored at a temperature between 2-8°C .
properties
IUPAC Name |
methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585044 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2389-48-2 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



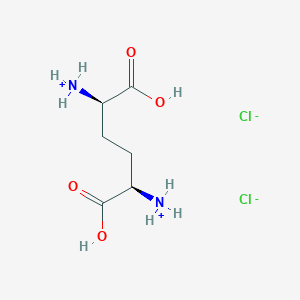
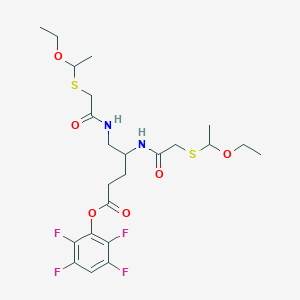
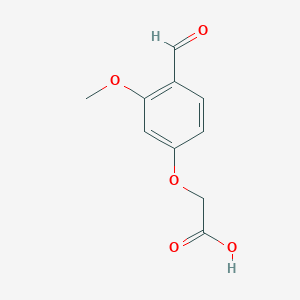
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
